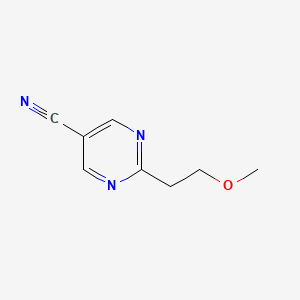
2-(2-Methoxyethyl)pyrimidine-5-carbonitrile
Vue d'ensemble
Description
“2-(2-Methoxyethyl)pyrimidine-5-carbonitrile” is a pyrimidine derivative . Pyrimidine derivatives have been synthesized and characterized by spectroscopic techniques . They have been evaluated for their in vitro cytotoxic activities against a panel of human tumor cell lines .
Synthesis Analysis
The synthesis of “2-(2-Methoxyethyl)pyrimidine-5-carbonitrile” involves the use of spectroscopic techniques . The three-dimensional structures were elucidated by single crystal X-ray diffraction at low temperature .Molecular Structure Analysis
The molecular conformation of “2-(2-Methoxyethyl)pyrimidine-5-carbonitrile” is locked by an intramolecular C–H⋯C interaction involving the cyano and CH of the thiophene and phenyl rings . The intermolecular interactions were analyzed based on the Hirshfeld surface and 2D-fingerprint plots .Chemical Reactions Analysis
The nature and extent of different non-covalent interactions were characterized by the topological parameters derived from the quantum theory of atoms-in-molecules approach . Apart from N–H⋯O hydrogen bonds, other non-covalent interactions are closed-shell in nature .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Methoxyethyl)pyrimidine-5-carbonitrile” are determined by its molecular structure . The phenyl and thiophene moieties have an effect on the crystal packing .Applications De Recherche Scientifique
Cancer Research
2-(2-Methoxyethyl)pyrimidine-5-carbonitrile derivatives have been explored as potential anticancer agents. They have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR), which is a common target in cancer therapy. These compounds have shown in vitro cytotoxic activities against various human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . Additionally, some derivatives have demonstrated potent anticancer activity with effective growth inhibition and cytostatic activity against all NCI60 panel cell lines .
Mécanisme D'action
Target of Action
The primary target of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile is the epidermal growth factor receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation .
Mode of Action
2-(2-Methoxyethyl)pyrimidine-5-carbonitrile has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR . It interacts with EGFR by binding to its active site, thereby inhibiting the receptor’s kinase activity . This inhibition prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival .
Biochemical Pathways
By inhibiting EGFR, 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile affects several biochemical pathways. The most significant of these is the inhibition of the MAPK/ERK pathway, which is involved in cell proliferation . Additionally, it also affects the PI3K/Akt pathway, which is associated with cell survival .
Pharmacokinetics
These studies are crucial for understanding the compound’s bioavailability, which is a key factor in its efficacy as a drug .
Result of Action
The inhibition of EGFR by 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile results in significant antiproliferative activity against various human tumor cell lines . For instance, it has been found to arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast cancer (MCF-7) cells . Additionally, it has been observed to upregulate the level of caspase-3, a key enzyme involved in apoptosis, in HepG-2 cells .
Orientations Futures
Propriétés
IUPAC Name |
2-(2-methoxyethyl)pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-3-2-8-10-5-7(4-9)6-11-8/h5-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJHFBZUYAJBEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NC=C(C=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653240 | |
| Record name | 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1123169-32-3 | |
| Record name | 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



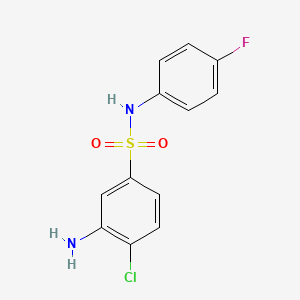
![2-({4-amino-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B1519064.png)
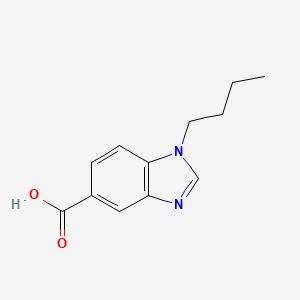
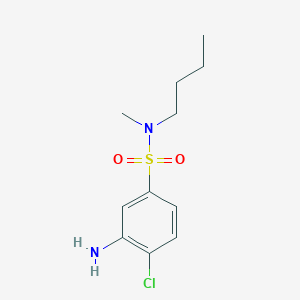
![3-(3-Aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B1519068.png)


![4-Chloro-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1519076.png)

![2-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B1519078.png)
![3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1519079.png)

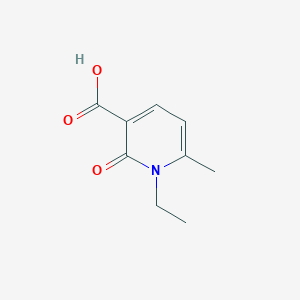
![3-ethyl-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1519083.png)